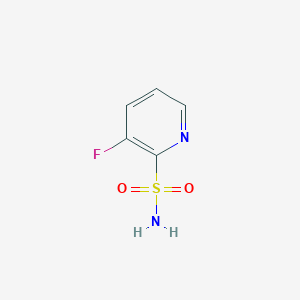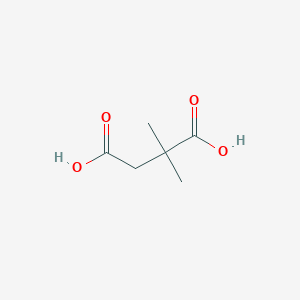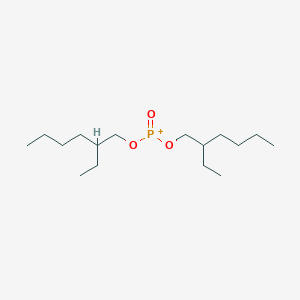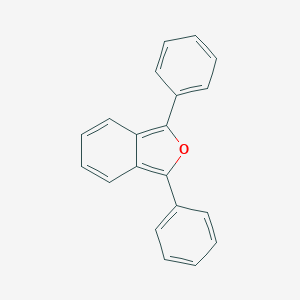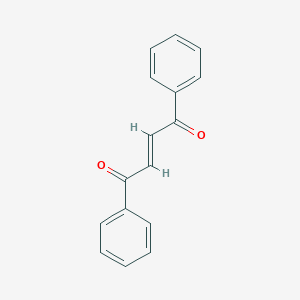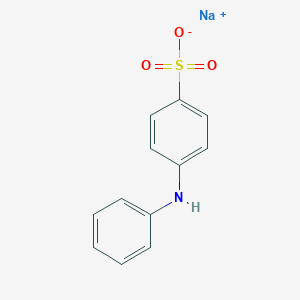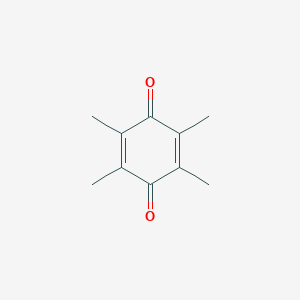
Duroquinone
Vue d'ensemble
Description
Duroquinone, also known as 2,3,5,6-tetramethyl-1,4-benzoquinone, is a quinone derivative that has been extensively studied due to its role in electron transfer reactions within biological systems. It functions as an electron acceptor in the NADH dehydrogenase portion of the respiratory chain and as a donor at a point between the natural quinone and cytochrome b or directly to cytochrome b in various organisms, including mammals, microorganisms, and plants .
Synthesis Analysis
The synthesis of duroquinone-related compounds has been explored in various studies. For instance, the oxidative solvolysis of durohydroquinone monobenzoates has been investigated, revealing insights into the mechanism of one-electron oxidation processes and the activation of acyl groups . Additionally, the preparation of a molecular compound between duroquinone and durene has been achieved through evaporation of a solution or solidification of a melt, leading to the formation of a crystalline molecular compound .
Molecular Structure Analysis
Structural characterization of duroquinone and its derivatives has been conducted using X-ray crystallography. The structure of cyclopentadienyl(duroquinone)cobalt dihydrate has been determined, showing a cobalt atom sandwiched between a cyclopentadienyl ring and a duroquinone ring, with a complex network of hydrogen bonds between water molecules and duroquinone oxygen atoms . Similarly, the structure of 1,5-cyclooctadiene-duroquinone-nickel has been elucidated, revealing a nickel atom sandwiched between a cyclooctadiene ring and a duroquinone ring .
Chemical Reactions Analysis
Duroquinone undergoes various chemical reactions, including interactions with antioxidants such as dihydrolipoate and lipoamide, which involve electron transfer mechanisms . The behavior of duroquinone triplets is also influenced by pH, with the protonated form interacting with certain molecules at a much faster rate than the neutral form . Furthermore, the reduction of mitochondrial components by durohydroquinone has been studied, demonstrating the distribution of reducing equivalents among oxidized carriers according to their redox potential10.
Physical and Chemical Properties Analysis
The physical and chemical properties of duroquinone have been investigated in relation to its role as an inducer of reactive oxygen species (ROS). For example, exposure of spermatozoa to duroquinone has been shown to impair reproduction in common carp through oxidative stress, affecting sperm motility, lipid peroxidation, and DNA integrity . Similarly, the effect of duroquinone on sterlet spermatozoa has been studied, revealing that it impairs DNA integrity, motility parameters, and the antioxidant defense system, making it a potential biomarker for monitoring pollutants in aquatic environments .
Applications De Recherche Scientifique
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary : Duroquinone (DQ) is used in the formation of the complex [Ni(COD)(DQ)], which is a robust precatalyst used in various catalytic cycles .
- Methods : The complex [Ni(COD)(DQ)] is formed by combining a phosphine ligand and a labile Ni0 precatalyst . This complex is thermally and aerobically stable, making it a practical choice for many reactions .
- Results : The [Ni(COD)(DQ)] precatalyst, when combined with σ-donors such as PPh3 and Ph 2 P(CH 2 3 PPh 2, can catalyze reactions like the Suzuki–Miyaura coupling of aryls/heteroaryls and borylation of 4-(trifluoromethyl)chlorobenzene with pinacolborane .
Application in Photochemistry
- Field : Photochemistry
- Summary : Duroquinone (DQ) is involved in the photolysis process, where it forms excited triplet duroquinone (3 DQ*) .
- Methods : The excited triplet duroquinone (3 DQ*) is formed in the photochemical and biological process . The reduction potential of 3 DQ* is about 2.17 V, and the lowest triplet is n π* .
- Results : The 3 DQ* is a relatively powerful one-electron oxidant and hydrogen acceptor . The quenching rate constant of 3 DQ* by TEMPO in PG is obtained as 1.34 × 10 7 L mol −1 s −1 .
Application in Biochemistry
- Field : Biochemistry
- Summary : Duroquinone (DQ) is used as an inhibitor in the NADH:duroquinone activity in D-active conformation .
- Methods : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
Application in Organic Synthesis
- Field : Organic Synthesis
- Summary : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential, and it commonly mediates hydride transfer reactions . It shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- Methods : DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . The cost and toxicity of DDQ triggered recent efforts to develop methods that employ catalytic quantities of DDQ in combination with alternative stoichiometric oxidants .
- Results : The aerobic catalytic approach was established for the selective oxidation of non-sterically hindered electron-rich benzyl methyl ethers and benzylic alcohols, and effectively extended to the oxidative deprotection of p -methoxybenzyl ethers to generate the alcohols in high selectivity .
Application in Nano Brain
- Field : Nanotechnology
- Summary : Duroquinone has been mentioned in the popular press as a component of a "nano brain" .
- Methods : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
Application in Pyrolysis of α-Tocopheryl Acetate
- Field : Pyrolysis
- Summary : Duroquinone was observed in degradation products generated from pyrolysis of α-Tocopheryl acetate .
- Methods : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
Application in Organic Transformations
- Field : Organic Chemistry
- Summary : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the most widely used quinone with a high reduction potential, and it commonly mediates hydride transfer reactions . It shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- Methods : DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . The cost and toxicity of DDQ triggered recent efforts to develop methods that employ catalytic quantities of DDQ in combination with alternative stoichiometric oxidants .
- Results : The aerobic catalytic approach was established for the selective oxidation of non-sterically hindered electron-rich benzyl methyl ethers and benzylic alcohols, and effectively extended to the oxidative deprotection of p -methoxybenzyl ethers to generate the alcohols in high selectivity .
Application in Nickel Catalysts
- Field : Catalysis
- Summary : Duroquinone (DQ) is used in the formation of the complex [Ni(COD)(DQ)], which is a robust precatalyst used in various catalytic cycles .
- Methods : The complex [Ni(COD)(DQ)] is formed by combining a phosphine ligand and a labile Ni0 precatalyst . This complex is thermally and aerobically stable, making it a practical choice for many reactions .
- Results : The [Ni(COD)(DQ)] precatalyst, when combined with σ-donors such as PPh3 and Ph 2 P(CH 2 3 PPh 2, can catalyze reactions like the Suzuki–Miyaura coupling of aryls/heteroaryls and borylation of 4-(trifluoromethyl)chlorobenzene with pinacolborane .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMKWBHYPYBEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200659 | |
| Record name | Duroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | Duroquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14064 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00288 [mmHg] | |
| Record name | Duroquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14064 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Duroquinone | |
CAS RN |
527-17-3 | |
| Record name | Duroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Duroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Duroquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01927 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Duroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Duroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0Q8791R69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

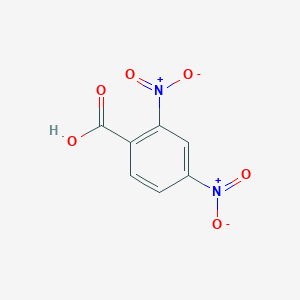
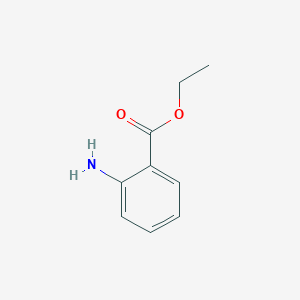
![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)
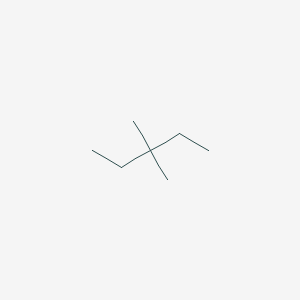
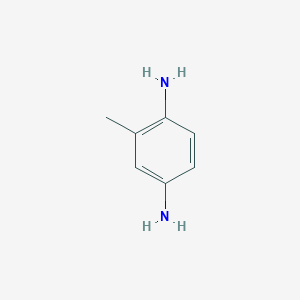
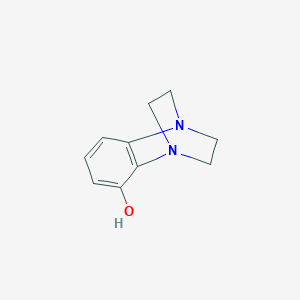
![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)

